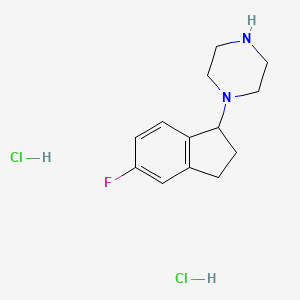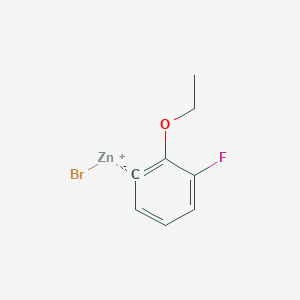
(2-Ethoxy-3-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethoxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-ethoxy-3-fluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-ethoxy-3-fluorobromobenzene+Zn→(2-ethoxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethoxy-3-fluorophenyl)zinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a halide or pseudohalide as the electrophile. The reaction is typically carried out in an inert atmosphere at moderate temperatures.
Grignard Reactions: Although less common, this compound can also react with carbonyl compounds to form alcohols.
Major Products
The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-ethoxy-3-fluorophenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular architectures.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. These compounds may serve as intermediates in the development of new drugs or as probes in biochemical research.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its reactivity and selectivity make it a valuable reagent in large-scale organic synthesis.
Mécanisme D'action
The mechanism of action of (2-ethoxy-3-fluorophenyl)zinc bromide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the organic group to the electrophile. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reaction to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-ethoxy-2-oxo-ethyl)zinc bromide
- (2-ethoxy-5-methylphenyl)zinc bromide
- (2-ethoxy-5-methoxyphenyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-ethoxy-3-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom, which can influence the electronic properties of the compound. This can lead to different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications.
Propriétés
Formule moléculaire |
C8H8BrFOZn |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-ethoxy-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MYSXALHHYDEYJU-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=[C-]C=CC=C1F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


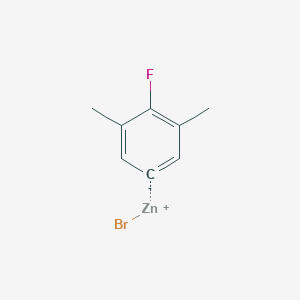
![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
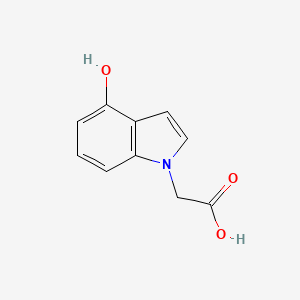
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
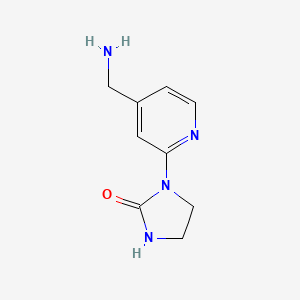
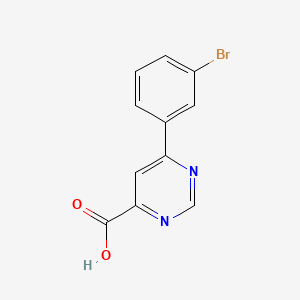

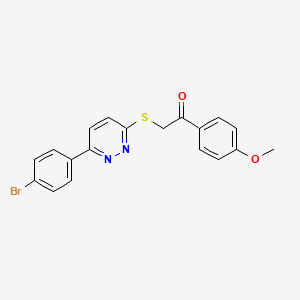
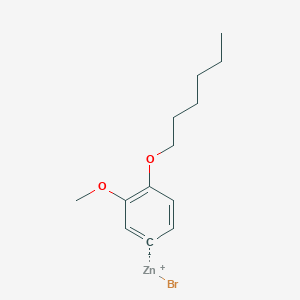

![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
